

An In-depth Technical Guide to 2-Pyridyldiphenylphosphine (CAS: 37943-90-1)

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Compound of Interest

Compound Name: 2-Pyridyldiphenylphosphine

Cat. No.: B124867

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of **2-Pyridyldiphenylphosphine**, a versatile phosphine ligand crucial in modern synthetic chemistry.

Core Properties

2-Pyridyldiphenylphosphine, also known as 2-(Diphenylphosphino)pyridine, is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

Property	Value	Reference(s)
CAS Number	37943-90-1	[1]
Molecular Formula	C ₁₇ H ₁₄ NP	[2]
Molecular Weight	263.27 g/mol	[1]
Melting Point	82-84 °C (decomposes)	[3]
Boiling Point	163 °C at 0.05 Torr	[2]
Solubility	10 µg/mL (in aqueous solution at pH 7.4)	[1]
Appearance	White to off-white crystalline powder	[4]

Synthesis and Spectroscopic Characterization

Experimental Protocol: Synthesis of 2-Pyridyldiphenylphosphine

A general and effective procedure for the synthesis of **2-Pyridyldiphenylphosphine** involves the coupling of an aryl halide with diphenylphosphine.

Materials:

- 2-Iodopyridine
- Diphenylphosphine
- Potassium acetate (KOAc)
- N,N-Dimethylacetamide (DMAc)
- Palladium catalyst (e.g., MCM-41-3N-Pd(0))
- Argon (Ar) gas
- Dichloromethane (CH₂Cl₂)

- Silica gel for column chromatography

Procedure:

- To an oven-dried 20 mL Schlenk tube, add the palladium catalyst (e.g., 21 mg, 0.01 mmol of MCM-41-3N-Pd(0)), potassium acetate (1.5 mmol), and 2-iodopyridine (1.0 mmol, if solid).
- Evacuate the Schlenk tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
- If 2-iodopyridine is a liquid, add it (1.0 mmol) via syringe under a counterflow of argon.
- Add diphenylphosphine (1.2 mmol) and N,N-dimethylacetamide (1 mL) to the reaction mixture via syringe.
- Stir the reaction mixture at 130 °C for 3 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with dichloromethane (20 mL) and filter to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the final product, **2-Pyridyldiphenylphosphine**.

Spectroscopic Data

The identity and purity of **2-Pyridyldiphenylphosphine** can be confirmed by various spectroscopic techniques.

Spectroscopic Data	Key Features
^1H NMR	Multiplets in the aromatic region (approximately 7.19–8.69 ppm). A characteristic doublet for the α -proton of the pyridine ring can be observed.
^{13}C NMR	Resonances corresponding to the carbon atoms of the phenyl and pyridyl rings.
IR (KBr pellet)	Characteristic peaks at approximately 1626 cm^{-1} , 1434 cm^{-1} , 751 cm^{-1} , and 698 cm^{-1} .
Mass Spectrometry (GC-MS)	Molecular ion peak (M^+) at $m/z = 263$. [1]

Core Applications in Catalysis

2-Pyridyldiphenylphosphine is a highly effective ligand in various palladium-catalyzed cross-coupling reactions, most notably in the alkoxycarbonylation of terminal alkynes.[\[2\]](#) Its unique structure, featuring both a soft phosphine donor and a hard nitrogen donor, allows it to act as a hemilabile ligand, facilitating key steps in the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Alkoxycarbonylation of Aryl Halides (General Procedure)

While a specific protocol for terminal alkynes with this exact ligand is not readily available in the provided search results, a general procedure for a related alkoxycarbonylation of aryl halides is presented to illustrate the experimental setup.

Materials:

- Aryl halide (e.g., Iodobenzene)
- Alcohol (e.g., Ethanol)
- Palladium catalyst precursor (e.g., $\text{Pd}(\text{OAc})_2$)
- **2-Pyridyldiphenylphosphine** ligand
- Base (e.g., Triethylamine)

- Carbon monoxide (CO) gas
- Solvent (e.g., Ethanol)

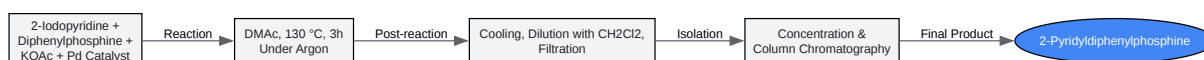
Procedure:

- In a suitable pressure reactor, combine the palladium precursor, **2-pyridyldiphenylphosphine**, the aryl halide, and the alcohol as the solvent and nucleophile.
- Add the base to the reaction mixture.
- Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 6 bar).
- Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required duration (e.g., 1-3 hours).
- After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.
- The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving **2-Pyridyldiphenylphosphine**.

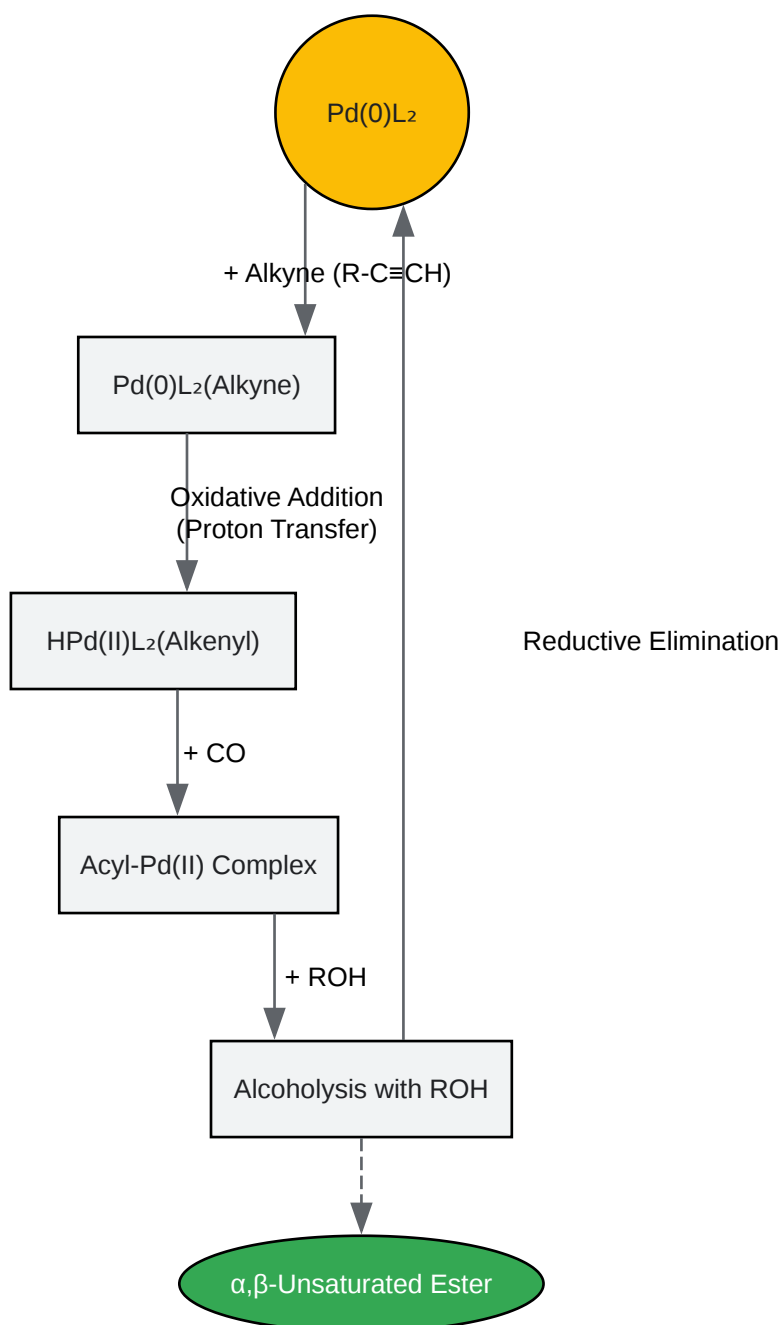
Synthesis Workflow



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Caption: Synthesis workflow for **2-Pyridyldiphenylphosphine**.

Catalytic Cycle of Palladium-Catalyzed Alkoxycarbonylation of an Alkyne



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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